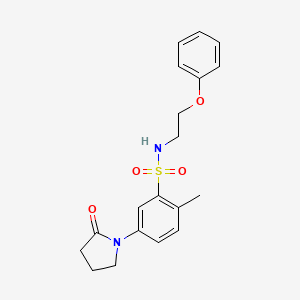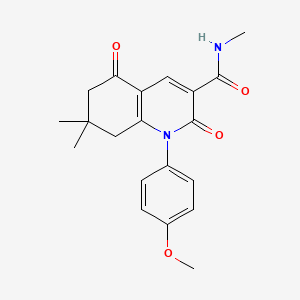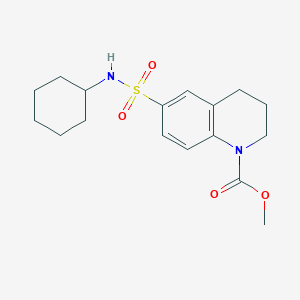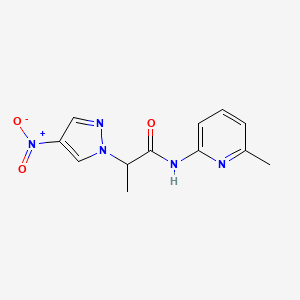
2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzenesulfonamide core substituted with a 2-methyl group, a 2-oxopyrrolidin-1-yl group, and a 2-phenoxyethyl group, contributing to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting benzene with chlorosulfonic acid, followed by amination with an appropriate amine.
-
Introduction of the 2-Methyl Group: : The methylation of the benzenesulfonamide core can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
-
Attachment of the 2-Oxopyrrolidin-1-yl Group: : This step involves the reaction of the methylated benzenesulfonamide with 2-pyrrolidone under acidic or basic conditions to form the 2-oxopyrrolidin-1-yl derivative.
-
Addition of the 2-Phenoxyethyl Group: : The final step is the alkylation of the intermediate with 2-phenoxyethyl bromide in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or thiol derivative.
Substitution: The aromatic ring and the sulfonamide group can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinamides, thiols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features can be tailored to enhance specificity and affinity for biological targets.
Medicine
In medicinal chemistry, this compound holds potential as a lead compound for drug development. Its sulfonamide group is known for its pharmacological activity, and modifications can lead to the discovery of new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the 2-oxopyrrolidin-1-yl and 2-phenoxyethyl groups enhance binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide
- 2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-methoxyethyl)benzenesulfonamide
- 2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-ethoxyethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide stands out due to the presence of the phenoxyethyl group, which can enhance lipophilicity and membrane permeability. This structural feature may improve its pharmacokinetic properties and biological activity, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-methyl-5-(2-oxopyrrolidin-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O4S/c1-15-9-10-16(21-12-5-8-19(21)22)14-18(15)26(23,24)20-11-13-25-17-6-3-2-4-7-17/h2-4,6-7,9-10,14,20H,5,8,11-13H2,1H3 |
InChI Key |
ZCWBMAWUWVLSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)NCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11067205.png)
![Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate](/img/structure/B11067212.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B11067218.png)
![1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione](/img/structure/B11067224.png)
![1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide](/img/structure/B11067229.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-nitro-1H-pyrazol-1-yl)ethanone](/img/structure/B11067243.png)
![N-{2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}benzamide](/img/structure/B11067253.png)
![2-[1-(4-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11067261.png)
![3-hydroxy-5-methyl-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11067266.png)
![2-amino-4-[5-(2,5-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11067269.png)

![N-{2-[(3-methylphenyl)carbamoyl]phenyl}-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11067276.png)
